Bienvenue dans la boutique en ligne BenchChem!

1-Azabicyclo[3.2.1]octane-5-methanamine

Dopamine Transporter Monoamine Transporter Inhibitor Azabicyclo Scaffold

1-Azabicyclo[3.2.1]octane-5-methanamine (dihydrochloride, ≥95%) delivers the precise bridgehead aminomethyl geometry required for high-affinity DAT binding (Tamiz et al., 2000) and dual V1a/V2 vasopressin antagonism. Unlike tropane/piperidine analogs, the [3.2.1] scaffold enforces the conformational constraint essential for receptor subtype selectivity. Procuring this pre-formed amine eliminates bridgehead ketone reduction/amination, reducing synthesis cycle times by 2–3 weeks. Supplied as dihydrochloride salt for direct amide coupling; enantiomerically pure (1S,5S) form available.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B8548563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[3.2.1]octane-5-methanamine
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CC2(CCN(C1)C2)CN
InChIInChI=1S/C8H16N2/c9-6-8-2-1-4-10(7-8)5-3-8/h1-7,9H2
InChIKeyIFRPDNADNWKYLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azabicyclo[3.2.1]octane-5-methanamine – Bridged Bicyclic Amine Core for Monoamine Transporter and Vasopressin Antagonist Programs


1-Azabicyclo[3.2.1]octane-5-methanamine (CAS 148672-97-3, free base C₈H₁₆N₂, MW 140.23; commonly supplied as the dihydrochloride salt, CAS 1955548-90-9) is a conformationally constrained bridged bicyclic amine [1]. The [3.2.1] azabicyclic framework places the aminomethyl substituent at the bridgehead position, generating a sterically and electronically distinct amine headpiece that has been specifically selected in multiple medicinal chemistry programs for its ability to impart high-affinity binding at monoamine transporters and vasopressin receptors [2].

Why 1-Azabicyclo[3.2.1]octane-5-methanamine Cannot Be Replaced by Common Azabicyclic Amine Surrogates


Bridged bicyclic amines such as 8-azabicyclo[3.2.1]octane (tropane) and 1-azabicyclo[2.2.1]heptane isomers are widely available, but the [3.2.1] bridgehead attachment pattern found in 1-azabicyclo[3.2.1]octane-5-methanamine enforces a unique vector and conformational rigidity that cannot be mimicked by other scaffolds. Structure–activity relationship (SAR) studies in both the dopamine transporter and vasopressin antagonist series demonstrate that biological activity is highly dependent on the overall topology and absolute stereochemistry of the 1-azabicyclo[3.2.1]octane system [1]. Generic replacement with a tropane-derived or piperidine-based amine results in loss of target engagement or subtype selectivity, making the specific [3.2.1] bridgehead amine a critical synthetic intermediate for programs requiring this pharmacophoric constraint [2].

Quantitative Differentiation Evidence for 1-Azabicyclo[3.2.1]octane-5-methanamine


Bridgehead Aminomethyl Position Confers Dopamine Transporter Affinity Superior to 8-Azabicyclo[3.2.1]octane Tropane Isomers

In a head-to-head series of 6-substituted 1-azabicyclo[3.2.1]octane derivatives, the bridgehead topology of the [3.2.1] system produced monoamine transporter inhibitory activity that was critically dependent on the specific bridgehead substitution pattern, whereas the corresponding 8-azabicyclo[3.2.1]octane (tropane) isomers with an N-8 methyl substitution showed significantly weaker affinity at the dopamine transporter, demonstrating that the 1-aza bridgehead architecture is a non-replaceable pharmacophoric element [1].

Dopamine Transporter Monoamine Transporter Inhibitor Azabicyclo Scaffold

Azabicyclo[3.2.1]octane Amine Headpiece Delivers Dual V1a/V2 Vasopressin Antagonism Comparable to Conivaptan

A series of biaryl amides incorporating the azabicyclo[3.2.1]octane amine headpiece (derived from 1-azabicyclo[3.2.1]octane-5-methanamine) were evaluated as mixed arginine vasopressin (AVP) receptor antagonists. Compounds 8g, 12g, 13d, and 13g showed excellent V1a- and good V2-receptor binding affinities. Compound 13d was profiled in a direct in vitro comparison against conivaptan, the clinical mixed V1a/V2 antagonist standard, and demonstrated comparable dual-receptor binding [1].

Vasopressin Antagonist V1a Receptor V2 Receptor

Bridgehead Amine Configuration Enables Selective Functionalization Distinct from N-8 Substituted Tropanes

The bridgehead aminomethyl group in 1-azabicyclo[3.2.1]octane-5-methanamine is sterically and electronically differentiated from the secondary amine at N-8 in tropane analogs. This allows chemoselective acylation or sulfonylation exclusively at the exocyclic primary amine without requiring N-8 protection/deprotection steps, a synthetic liability in the 8-azabicyclo[3.2.1]octane series . US Patent 5,244,907 and related filings explicitly claim amide and ester derivatives formed via direct coupling at the 5-aminomethyl bridgehead position [1].

Chemical Synthesis Late-Stage Functionalization Chemoselectivity

Conformational Rigidity of the [3.2.1] Bridgehead System Leads to Stereochemistry-Dependent Transporter Selectivity

The absolute stereochemistry of the 1-azabicyclo[3.2.1]octane system directly controls monoamine transporter subtype selectivity. Tamiz et al. (2000) established that monoamine transporter inhibitory activity is highly dependent on both the overall topology and absolute stereochemistry of the molecule [1]. The enantiomerically pure ((1S,5S)-configured) form is commercially available (Sigma-Aldrich, Enamine), enabling direct procurement of the stereochemically defined building block without requiring chiral resolution steps .

Stereochemistry Transporter Selectivity Conformational Analysis

Multi-Target Scaffold Utility Across Diverse Receptor Families Outperforms Single-Target Amine Building Blocks

Derivatives of 1-azabicyclo[3.2.1]octane-5-methanamine have demonstrated high-affinity binding at multiple therapeutically relevant targets: dopamine transporter (DAT) inhibitors [1], mixed V1a/V2 vasopressin receptor antagonists [2], 5-HT₄ receptor agonists for gastric motility , and nicotinic acetylcholine receptor ligands [3]. This polypharmacology is a direct consequence of the unique bridgehead aminomethyl geometry, which positions the amine for optimal interaction across structurally divergent binding pockets.

Multi-Target Ligand Privileged Scaffold Fragment-Based Design

Commercial Availability at Research Grade Purity with Full Analytical Documentation Supports Reproducible SAR

1-Azabicyclo[3.2.1]octane-5-methanamine dihydrochloride is stocked by major suppliers including Sigma-Aldrich and American Elements at ≥95% purity with certificates of analysis (COA) available [1]. The compound is supplied as a powder at room temperature storage, in contrast to several alternative azabicyclic amines that require cold-chain shipping or are only available as custom synthesis products with longer lead times .

Chemical Procurement Quality Control Reproducibility

Procurement-Driven Application Scenarios for 1-Azabicyclo[3.2.1]octane-5-methanamine


Dopamine Transporter (DAT) Inhibitor Lead Optimization Programs Requiring a Constrained Amine Pharmacophore

The bridgehead aminomethyl geometry of 1-azabicyclo[3.2.1]octane-5-methanamine provides the exact conformational constraint needed for high-affinity DAT binding, as established by Tamiz et al. (2000) [1]. The compound serves as the direct synthetic precursor for 6-substituted 1-azabicyclo[3.2.1]octane DAT inhibitors, and procurement of the pure amine avoids the need for in-house synthesis of the constrained bicyclic core, reducing synthesis cycle times by an estimated 2–3 weeks.

Mixed V1a/V2 Vasopressin Receptor Antagonist Development with Conivaptan-Benchmarked Potency

The amine headpiece derived from 1-azabicyclo[3.2.1]octane-5-methanamine is the key intermediate for biaryl amide vasopressin antagonists that match conivaptan's dual V1a/V2 binding profile [2]. Procurement of the pre-formed amine eliminates the need for bridgehead ketone reduction and amination steps, enabling direct amide coupling with biaryl carboxylic acid partners for rapid analog generation.

Fragment-Based Drug Discovery Libraries Requiring a Stereochemically Defined, Multi-Target-Privileged Scaffold

Derivatives of this scaffold have validated activity across dopamine, serotonin, vasopressin, nicotinic, and 5-HT₄ receptors [3]. The enantiomerically pure ((1S,5S)) form is commercially available from Sigma-Aldrich, making it suitable for incorporation into fragment libraries where stereochemical purity and multi-target potential are valued for hit-finding campaigns.

Gastric Prokinetic and Antiemetic Agent Synthesis Utilizing Conformationally Restricted Benzamide Side Chains

The compound serves as the amine component in the synthesis of azabicyclo[x.y.0] benzamide gastric prokinetic agents, as described in US Patent 5,244,907 [4]. The bridgehead substitution pattern is essential for 5-HT₄ agonist activity and cannot be replicated by tropane or piperidine side chains without loss of potency.

Quote Request

Request a Quote for 1-Azabicyclo[3.2.1]octane-5-methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.